molecular formula C9H5ClIN B8798932 1-Chloro-7-iodoisoquinoline

1-Chloro-7-iodoisoquinoline

Cat. No.: B8798932
M. Wt: 289.50 g/mol
InChI Key: UYYCBUOKSMTDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-7-iodoisoquinoline (CAS: 1170704-54-7) is a halogenated isoquinoline derivative with the molecular formula C₉H₅ClIN and a molar mass of 289.5 g/mol. Its structure features a chlorine substituent at position 1 and an iodine atom at position 7 of the isoquinoline scaffold . Predicted physical properties include a density of 1.919 g/cm³, boiling point of 372.6°C, and pKa of 1.33, indicating moderate acidity .

This compound is notable for its role in organometallic reactions, particularly in the synthesis of cortistatin alkaloids. The Hirama group demonstrated its utility in stereoselective additions to ketones via cerium-mediated metalation (using n-BuLi and CeCl₃), enabling efficient construction of complex natural product frameworks . The 1-chloro substituent is critical for suppressing undesired C1′ addition, ensuring reaction specificity .

Properties

Molecular Formula

C9H5ClIN

Molecular Weight

289.50 g/mol

IUPAC Name

1-chloro-7-iodoisoquinoline

InChI

InChI=1S/C9H5ClIN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H

InChI Key

UYYCBUOKSMTDLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)I

Origin of Product

United States

Comparison with Similar Compounds

The following compounds are structurally related to 1-chloro-7-iodoisoquinoline, differing in substituents at positions 1 and 7 or core modifications. Their properties and applications are compared below:

Halogen-Substituted Isoquinolines
Compound Name CAS Molecular Formula Molar Mass (g/mol) Melting Point (°C) Boiling Point (°C) pKa Key Applications
This compound 1170704-54-7 C₉H₅ClIN 289.5 - 372.6 (predicted) 1.33 Cortistatin synthesis, organometallic reactions
7-Bromo-1-chloroisoquinoline 215453-51-3 C₉H₅BrClN 242.5 126–128 349.5 (predicted) 1.30 Organic synthesis intermediate
1-Chloro-7-fluoroisoquinoline - C₉H₅ClFN 185.6 - - - Synthesized via POCl₃ treatment of 7-fluoro-isoquinolonone (91% yield)
1-Chloro-7-(difluoromethoxy)isoquinoline 1206979-19-2 C₁₀H₆ClF₂NO 229.61 - - - Potential building block for fluorinated pharmaceuticals

Key Observations :

  • Iodine vs. Bromine: The larger iodine atom in this compound enhances its reactivity in cross-coupling reactions (e.g., Suzuki, Stille) compared to bromine. However, brominated analogs like 7-bromo-1-chloroisoquinoline are more cost-effective for routine synthetic steps .
  • The difluoromethoxy group introduces steric and electronic effects, influencing binding affinity in medicinal chemistry .
Oxygenated and Carboxylic Acid Derivatives
Compound Name CAS Molecular Formula Molar Mass (g/mol) Solubility Key Applications
1-Chloro-7-methoxyisoquinoline 53533-54-3 C₁₀H₈ClNO 193.63 Insoluble in water Intermediate for alkaloid derivatives
1-Chloroisoquinoline-7-carboxylic acid hydrochloride 223671-54-3 C₁₀H₇Cl₂NO₂ 244.08 Water-soluble Pharmaceutical synthesis (e.g., kinase inhibitors)

Key Observations :

  • Methoxy Group: The methoxy substituent in 1-chloro-7-methoxyisoquinoline increases electron density on the aromatic ring, favoring electrophilic substitutions. This contrasts with the electron-withdrawing effects of halogens .
  • Carboxylic Acid Derivatives: The hydrochloride salt of 1-chloroisoquinoline-7-carboxylic acid offers improved solubility, making it suitable for aqueous-phase reactions in drug development .
Tetrahydroisoquinoline Derivatives
Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Features
7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride - C₉H₁₁Cl₂N 204.10 Saturated ring system; enhanced conformational flexibility

Key Observations :

  • Saturated vs. Aromatic Cores: Tetrahydroisoquinolines exhibit reduced aromaticity, altering reactivity. The saturated core in 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride facilitates interactions with biomacromolecules, making it relevant in neurotransmitter analog synthesis .

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